5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid is a chemical compound with a molecular formula of C11H17NO4 It is a derivative of furan, a heterocyclic organic compound, and contains functional groups such as an amino group, an ethoxyethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 2-ethoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furan-2,5-dicarboxylic acid.
Reduction: Formation of 5-{[(2-Ethoxyethyl)amino]methyl}furan-2-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylate: A methyl ester derivative with similar structural features.
Furan-2-carboxylic acid: The parent compound without the amino and ethoxyethyl groups.
Uniqueness
5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid is unique due to the presence of both the amino and ethoxyethyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-[(2-ethoxyethylamino)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-2-14-6-5-11-7-8-3-4-9(15-8)10(12)13/h3-4,11H,2,5-7H2,1H3,(H,12,13) |
InChI Key |
JWJKUSJSXUANKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.